molecular formula C12H13BrN2O B13992356 1-[2-(benzyloxy)ethyl]-4-bromo-1H-pyrazole

1-[2-(benzyloxy)ethyl]-4-bromo-1H-pyrazole

Cat. No.: B13992356
M. Wt: 281.15 g/mol
InChI Key: UCPBBOWQWLXVPT-UHFFFAOYSA-N
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Description

1-[2-(Benzyloxy)ethyl]-4-bromo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a benzyloxyethyl group and a bromine atom attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(benzyloxy)ethyl]-4-bromo-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Benzyloxyethyl Group: The benzyloxyethyl group can be introduced via an alkylation reaction using 2-(benzyloxy)ethyl bromide.

    Bromination: The bromine atom is introduced through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Benzyloxy)ethyl]-4-bromo-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Benzyloxyacetic acid or benzyloxyacetaldehyde.

    Reduction: 1-[2-(benzyloxy)ethyl]-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-[2-(Benzyloxy)ethyl]-4-bromo-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the development of agrochemicals and materials science for the synthesis of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(benzyloxy)ethyl]-4-bromo-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxyethyl group can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Benzyloxy)ethyl]-4-bromobenzene: Similar structure but lacks the pyrazole ring.

    2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: Contains a benzyloxyethyl group but different core structure.

    1,4-Bis-(2-benzyloxy-ethyl)-piperazine: Contains two benzyloxyethyl groups but different core structure.

Uniqueness

1-[2-(Benzyloxy)ethyl]-4-bromo-1H-pyrazole is unique due to the combination of the pyrazole ring, benzyloxyethyl group, and bromine atom. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H13BrN2O

Molecular Weight

281.15 g/mol

IUPAC Name

4-bromo-1-(2-phenylmethoxyethyl)pyrazole

InChI

InChI=1S/C12H13BrN2O/c13-12-8-14-15(9-12)6-7-16-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2

InChI Key

UCPBBOWQWLXVPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCN2C=C(C=N2)Br

Origin of Product

United States

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